

# Lauryldiethanolamine: A Technical Guide to Classification, Properties, and Applications

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Executive Summary: This document provides a comprehensive technical overview of Lauryldiethanolamine (LDEA), a tertiary amine surfactant. It details the classification, physicochemical properties, synthesis routes, and key applications of LDEA, with a focus on its characteristics relevant to researchers, scientists, and drug development professionals. This guide includes a compilation of quantitative data, detailed experimental protocols for its synthesis and characterization, and visual diagrams of its synthesis pathway, characterization workflow, and antimicrobial mechanism of action.

## Introduction to Lauryldiethanolamine

N-Lauryldiethanolamine, also known as N,N-Bis(2-hydroxyethyl)dodecylamine, is an amphiphilic organic compound featuring a long hydrophobic dodecyl (lauryl) chain and a hydrophilic diethanolamine headgroup.[1][2] This molecular architecture, consisting of a C12 alkyl chain attached to a tertiary amine with two hydroxyl groups, is responsible for its surface-active properties.[2] These properties make it a versatile molecule used as an emulsifier, stabilizer, dispersing agent, and antistatic agent in various industrial and commercial applications, including cosmetics, pharmaceuticals, and polymer manufacturing.[2][3][4] Furthermore, LDEA has demonstrated notable antimicrobial properties, which are of interest in the development of new biocidal formulations.[3]

#### **Surfactant Classification**

**Lauryldiethanolamine**'s classification can be ambiguous, as it is referred to as both a non-ionic and a cationic surfactant in the literature.[3][5] This dual character stems from its tertiary



amine structure.

- Non-ionic Surfactant: Under neutral or alkaline conditions (pH > 7), the tertiary amine in the headgroup is uncharged. In this state, the hydrophilic nature is provided by the two hydroxyl (-OH) groups, classifying it as a non-ionic surfactant.[5]
- Cationic Surfactant: In acidic conditions (pH < 7), the lone pair of electrons on the nitrogen atom can accept a proton (H+), forming a positively charged quaternary ammonium cation. This positive charge makes it behave as a cationic surfactant.[2][3]

Therefore, its classification is pH-dependent. For most cosmetic and industrial formulations, it is utilized for its non-ionic characteristics, but its ability to become cationic is crucial for applications such as antistatic agents and antimicrobial formulations where interaction with negatively charged surfaces is desired.

## **Physicochemical Characteristics**

The key physicochemical properties of **Lauryldiethanolamine** are summarized in the table below. These properties are fundamental to understanding its behavior in various formulations and applications.



Property	Value	References
IUPAC Name	2-[dodecyl(2- hydroxyethyl)amino]ethanol	[1][3]
Synonyms	N-Dodecyldiethanolamine, N,N-Bis(2- hydroxyethyl)dodecylamine	[3][6]
CAS Number	1541-67-9	[6]
Molecular Formula	C16H35NO2	[1][3]
Molecular Weight	273.45 g/mol	[1][7]
Appearance	Viscous liquid or white/colorless to light yellow solid	[2][4]
Boiling Point	195 °C @ 3 mmHg	[4][8]
Density	0.92 g/cm <sup>3</sup>	[4][8]
Solubility	Soluble in water at low concentrations and in organic solvents.	[2]
Critical Micelle Concentration (CMC)	2.48 x 10 <sup>-3</sup> mol/L	[5]
Surface Tension at CMC (y_CMC)	28.75 mN/m	[5]

Note: The provided CMC and Surface Tension values are from a comparative table for a homologous series of N-alkyl diethanolamines. The source contains conflicting text suggesting the data may pertain to an amine oxide derivative. These values should be considered with this caveat.

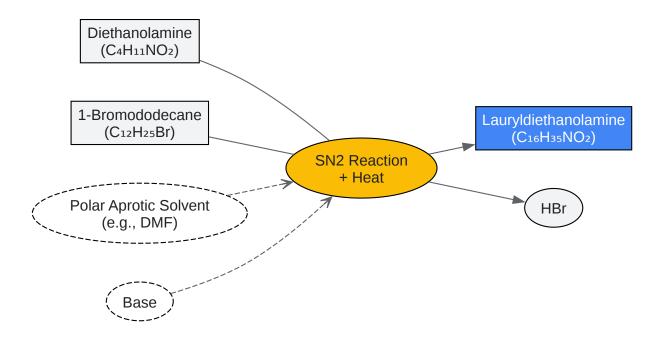
## Synthesis of Lauryldiethanolamine

**Lauryldiethanolamine** can be synthesized through several routes, with the most common laboratory-scale method being the direct N-alkylation of diethanolamine.[6]



Primary Synthesis Route: N-alkylation of Diethanolamine

This method involves the nucleophilic substitution reaction (S\_N2) between diethanolamine and a lauryl halide, typically 1-bromododecane. The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of the 1-bromododecane and displacing the bromide ion. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to stabilize the transition state. A base is often included to neutralize the hydrobromic acid byproduct. Studies have reported yields as high as 94% for this reaction.[6]



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Figure 1. Synthesis of Lauryldiethanolamine via SN2 reaction.

# Experimental Protocols for Characterization Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[9] This process is accompanied by abrupt changes in the physicochemical properties of the solution. The two most common







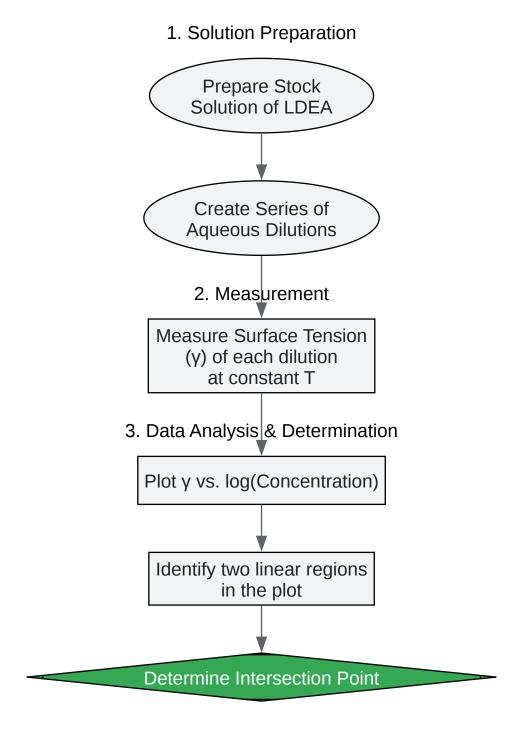
methods for determining the CMC of **lauryldiethanolamine** are the surface tension method and the conductivity method.[5][6]

Protocol 1: Surface Tension Method

This is the most direct method for determining the CMC of non-ionic surfactants.[6]

- Preparation of Solutions: Prepare a stock solution of Lauryldiethanolamine in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
- Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method).[5]
- Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[5] The plot will typically show two linear regions. Below the CMC, surface tension decreases linearly with log C. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant.[9]
- CMC Determination: The CMC is the concentration at the point of intersection of the two extrapolated linear portions of the graph.[9]





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Figure 2. Workflow for CMC determination by surface tension method.

Protocol 2: Conductivity Method

This method is suitable when LDEA is in its cationic (protonated) state at low pH.



- Preparation of Solutions: Prepare a series of aqueous solutions of Lauryldiethanolamine in acidic water (e.g., pH 4) of varying concentrations.
- Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
- Data Analysis: Plot the specific conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes.
- CMC Determination: The break in the plot, where the slope changes, indicates the onset of micelle formation and corresponds to the CMC.

#### **Purity and Structural Analysis**

The purity and chemical structure of synthesized **Lauryldiethanolamine** are typically confirmed using a combination of analytical techniques:

- Thin-Layer Chromatography (TLC): To assess the completion of the reaction and the presence of impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the
  molecular structure by identifying the chemical environment of the hydrogen and carbon
  atoms.[7]
- Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. LDEA shows a strong response in positive mode Electrospray Ionization Mass Spectrometry (ESI-MS).[7]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups, such as the broad -OH stretch and C-H alkyl stretches.[7]

# **Mechanism of Action (Antimicrobial)**

**Lauryldiethanolamine** exhibits significant antimicrobial activity, particularly against bacteria like Escherichia coli. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.





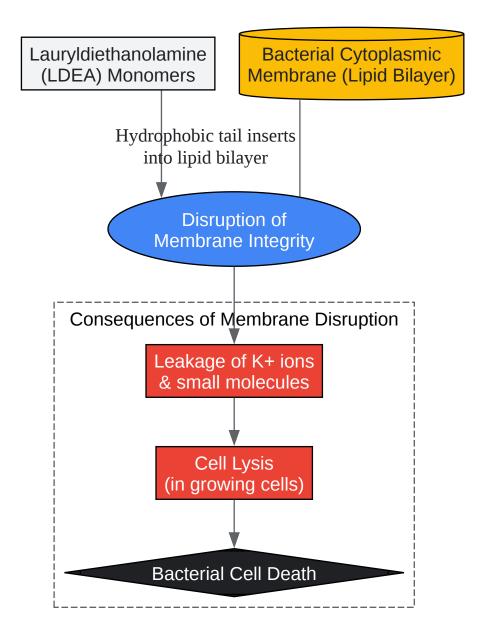


The amphiphilic nature of LDEA allows it to insert its hydrophobic lauryl tail into the lipid bilayer of the bacterial cytoplasmic membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability. The consequences of this membrane damage are concentration-dependent:

- At lower concentrations (below 0.4 mM): The membrane damage leads to the leakage of essential small molecules and ions, such as potassium (K+), from the cytoplasm. This leakage disrupts cellular processes and can lead to cell lysis in actively growing bacteria.
- At higher concentrations (above 0.4 mM): More extensive damage occurs, potentially leading to the coagulation of the cytoplasm, which prevents lysis but still results in cell death.

This direct action on the cell membrane is a common mechanism for many cationic and membrane-active surfactants.





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Figure 3. Proposed antimicrobial mechanism of Lauryldiethanolamine.

### **Applications**

The unique properties of **Lauryldiethanolamine** make it a valuable component in a wide range of fields.

• Cosmetics and Personal Care: Used as a mild emulsifier, stabilizer, and wetting agent in formulations like shampoos and skin care products.[2]



- Polymers and Plastics: Acts as an effective antistatic agent, preventing the buildup of static electricity on plastic surfaces.[4]
- Industrial Lubricants: Functions as an emulsifier to create stable oil-in-water emulsions for mechanical applications.[4]
- Pharmaceuticals: Investigated for its potential in drug delivery systems and as an antimicrobial agent.[3]
- Analytical Chemistry: Employed in sample preparation to remove cations from samples before analysis.[4]
- Agrochemicals: Used in formulations to help disperse active ingredients.[3]

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